Diheptyl 7,7'-sulfinyldiheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diheptyl 7,7’-sulfinyldiheptanoate is an organic compound with the molecular formula C28H54O4S It is characterized by the presence of ester functional groups and a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diheptyl 7,7’-sulfinyldiheptanoate typically involves the esterification of heptanoic acid derivatives with heptyl alcohol in the presence of a sulfur-containing reagent. The reaction is catalyzed by sulfuric acid, which facilitates the formation of the ester bonds . The process can be carried out in a semibatch reactor under isothermal conditions to ensure a high yield of the desired product .
Industrial Production Methods
On an industrial scale, the production of Diheptyl 7,7’-sulfinyldiheptanoate follows similar principles but is optimized for large-scale operations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Diheptyl 7,7’-sulfinyldiheptanoate undergoes various chemical reactions, including:
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Diheptyl 7,7’-sulfinyldiheptanoate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester and sulfide functionalities.
Industry: Utilized as a plasticizer in the production of flexible polymers and as a lubricant additive.
Mechanism of Action
The mechanism of action of Diheptyl 7,7’-sulfinyldiheptanoate involves its interaction with molecular targets through its ester and sulfide groups. The ester groups can undergo hydrolysis to release heptanoic acid derivatives, which may exert biological effects. The sulfide group can be oxidized to sulfoxides or sulfones, which can interact with cellular components and modulate biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diheptyl phthalate: Another ester compound used as a plasticizer.
Diheptyl succinate: Similar ester structure but with a succinate backbone.
Diheptyl adipate: Similar ester structure but with an adipate backbone.
Uniqueness
The combination of these functional groups makes it a versatile compound for various scientific and industrial uses .
Properties
CAS No. |
61549-06-2 |
---|---|
Molecular Formula |
C28H54O5S |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
heptyl 7-(7-heptoxy-7-oxoheptyl)sulfinylheptanoate |
InChI |
InChI=1S/C28H54O5S/c1-3-5-7-11-17-23-32-27(29)21-15-9-13-19-25-34(31)26-20-14-10-16-22-28(30)33-24-18-12-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
ICWAYZZVJUXLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CCCCCCS(=O)CCCCCCC(=O)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.